molecular formula C18H12N2O3 B2451235 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 724446-43-9

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2451235
CAS No.: 724446-43-9
M. Wt: 304.305
InChI Key: IUYYAIYFKXGKKS-UHFFFAOYSA-N
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Description

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a heterocyclic compound that combines the structural features of oxadiazole and chromenone. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzohydrazide with ethyl acetoacetate to form the intermediate 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid. This intermediate is then cyclized with salicylaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methylphenyl)-1,2,4-oxadiazole: Shares the oxadiazole ring but lacks the chromenone moiety.

    2H-chromen-2-one: Contains the chromenone structure but lacks the oxadiazole ring.

    4-methylphenyl derivatives: Various compounds with a 4-methylphenyl group but different heterocyclic rings.

Uniqueness

The uniqueness of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one lies in its combined structural features of oxadiazole and chromenone

Properties

IUPAC Name

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c1-11-6-8-12(9-7-11)16-19-17(23-20-16)14-10-13-4-2-3-5-15(13)22-18(14)21/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYYAIYFKXGKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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